Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17572026
InChI: InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate

CAS No.:

Cat. No.: VC17572026

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate -

Specification

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name methyl 3-oxo-4H-quinoxaline-6-carboxylate
Standard InChI InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-5H,1H3,(H,12,13)
Standard InChI Key BMXAKBGJTPEFBJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)N=CC(=O)N2

Introduction

Structural Elucidation and Molecular Characteristics

The quinoxaline core of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4. The 3-oxo group introduces a carbonyl functionality, while the 6-carboxylate methyl ester enhances solubility and reactivity (Figure 1) . Key structural features include:

  • Molecular Formula: C11_{11}H10_{10}N2_2O3_3 .

  • Molecular Weight: 218.21 g/mol .

  • Functional Groups: A keto group (C=O) at position 3 and a methyl ester (–COOCH3_3) at position 6 .

The presence of the keto group facilitates nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis . X-ray crystallography of related quinoxaline derivatives reveals planar aromatic systems with intramolecular hydrogen bonding, which stabilizes the dihydroquinoxaline conformation .

Synthetic Pathways and Chemical Reactivity

Synthesis from Ethyl 4-Methyl-3-Oxo-3,4-Dihydroquinoxaline-2-Carboxylate

The compound is synthesized via hydrazinolysis of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, yielding 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide as an intermediate . Subsequent condensation with methyl esters or aldehydes introduces the 6-carboxylate group. For example:

  • Hydrazinolysis:

    Ethyl ester+Hydrazine hydrateCarbohydrazide intermediate[2].\text{Ethyl ester} + \text{Hydrazine hydrate} \rightarrow \text{Carbohydrazide intermediate} \quad[2].
  • Esterification:

    Carbohydrazide+Methyl chloroformateMethyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate[2].\text{Carbohydrazide} + \text{Methyl chloroformate} \rightarrow \text{Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate} \quad[2].

Derivative Formation

The carbohydrazide intermediate reacts with aromatic aldehydes (e.g., benzaldehyde, piperonaldehyde) to form Schiff bases (e.g., compounds 2a–d) . These reactions proceed via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration .

Table 1: Key Synthetic Derivatives and Their Biological Targets

DerivativeStructure ModificationBiological TargetReference
Schiff bases (2a–d)Arylidene substitution at N′EGFR/COX-2 inhibition
Pyrazolo derivatives (12)Cyclization with acetylacetoneAntimicrobial activity
Coumarin hybrids (5)Coumarin-acetylidene linkageAnticancer activity

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • IR Spectroscopy: Absorption bands at 1700–1705 cm1^{-1} confirm the presence of the keto group, while ester C=O stretches appear at 1730–1740 cm1^{-1} .

  • 1^1H NMR: Signals at δ 3.89 ppm (singlet, 3H) correspond to the methyl ester group, and aromatic protons resonate between δ 7.2–8.1 ppm .

Solubility and Stability

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison with Related Compounds

CompoundCore StructureFunctional GroupsKey Activity
6,7-Dimethoxy-4-methyl-3-oxo derivative QuinoxalineDimethoxy, carboxylic acidEnzyme inhibition
1-Methyl-3-oxo-tetrahydroquinoxalineTetrahydroquinoxalineMethyl, carboxylic acidNeuroprotective activity
Methyl 3-oxo-isoquinoline carboxylateIsoquinolineKeto, methyl esterAntiviral activity

Challenges and Future Directions

Despite its promising bioactivity, the commercial availability of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate is limited, with major suppliers listing it as discontinued . Future research should focus on:

  • Scalable Synthesis: Developing cost-effective routes using continuous flow chemistry.

  • Prodrug Design: Masking the ester group to improve oral bioavailability.

  • Targeted Delivery: Conjugating the compound with nanoparticles for site-specific action.

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